Cas no 2171148-82-4 ((3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid)

(3R)-3-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid is a chiral, Fmoc-protected amino acid derivative used in peptide synthesis and medicinal chemistry research. Its key advantages include high stereochemical purity, ensured by the defined (3R,3S) configuration, making it valuable for constructing structurally precise peptides. The Fmoc group provides orthogonal protection for the amine functionality, facilitating selective deprotection under mild basic conditions. The pentanoic acid moiety enhances solubility in organic solvents, improving handling during solid-phase peptide synthesis. This compound is particularly useful in the development of constrained peptidomimetics and bioactive probes, where controlled stereochemistry and selective reactivity are critical. Its stability under standard coupling conditions further supports efficient incorporation into complex peptide architectures.
(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid structure
2171148-82-4 structure
Product name:(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid
CAS No:2171148-82-4
MF:C25H30N2O5
Molecular Weight:438.516107082367
CID:6448069
PubChem ID:165823934

(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid
    • (3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid
    • 2171148-82-4
    • EN300-1576483
    • インチ: 1S/C25H30N2O5/c1-3-16(13-23(28)26-17(4-2)14-24(29)30)27-25(31)32-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22H,3-4,13-15H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)/t16-,17+/m0/s1
    • InChIKey: QBLNCIYXTTTYAZ-DLBZAZTESA-N
    • SMILES: O(C(N[C@@H](CC)CC(N[C@@H](CC(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 438.21547206g/mol
  • 同位素质量: 438.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 32
  • 回転可能化学結合数: 11
  • 複雑さ: 632
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 105Ų

(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1576483-0.1g
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid
2171148-82-4
0.1g
$2963.0 2023-06-04
Enamine
EN300-1576483-5.0g
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid
2171148-82-4
5g
$9769.0 2023-06-04
Enamine
EN300-1576483-1.0g
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid
2171148-82-4
1g
$3368.0 2023-06-04
Enamine
EN300-1576483-100mg
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid
2171148-82-4
100mg
$2963.0 2023-09-24
Enamine
EN300-1576483-5000mg
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid
2171148-82-4
5000mg
$9769.0 2023-09-24
Enamine
EN300-1576483-0.25g
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid
2171148-82-4
0.25g
$3099.0 2023-06-04
Enamine
EN300-1576483-2.5g
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid
2171148-82-4
2.5g
$6602.0 2023-06-04
Enamine
EN300-1576483-10.0g
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid
2171148-82-4
10g
$14487.0 2023-06-04
Enamine
EN300-1576483-0.5g
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid
2171148-82-4
0.5g
$3233.0 2023-06-04
Enamine
EN300-1576483-250mg
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid
2171148-82-4
250mg
$3099.0 2023-09-24

(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid 関連文献

(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acidに関する追加情報

(3R)-3-(3S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic Acid (CAS No: 2171148-82-4)

The compound (3R)-3-(3S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid, with CAS number 2171148-82-4, is a complex organic molecule with significant potential in the fields of medicinal chemistry and biotechnology. This compound is notable for its stereochemistry, which plays a crucial role in its biological activity and pharmacokinetic properties.

The structure of this compound includes a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. The Fmoc group is attached to an amino acid derivative, specifically a pentanamide and pentanoic acid backbone, creating a molecule with unique functional groups and stereochemical configurations. The (R) and (S) designations indicate the specific spatial arrangements of the substituents around the chiral centers, which are critical for determining the molecule's interactions with biological targets.

Recent studies have highlighted the importance of stereochemistry in drug design, particularly in the development of enantiomerically pure compounds that can exhibit superior therapeutic effects with fewer side effects. The compound's stereochemical configuration, as indicated by its (R) and (S) designations, suggests that it may have applications in chiral resolution or as a building block for more complex molecules in drug discovery.

In terms of synthesis, this compound likely involves multi-step reactions, including peptide coupling and stereochemical control during the formation of chiral centers. The use of Fmoc protection during synthesis ensures that the amino group remains inert until deprotection is desired, allowing for precise control over the reaction sequence.

From a pharmacological perspective, this compound may serve as a precursor or intermediate in the development of bioactive molecules targeting specific receptors or enzymes. Its structure suggests potential applications in areas such as enzyme inhibition or receptor modulation, depending on its ability to interact with biological systems.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and selectivities of compounds like this one with unprecedented accuracy. By leveraging molecular docking studies and machine learning algorithms, scientists can optimize the structure of such molecules to enhance their therapeutic potential while minimizing off-target effects.

In conclusion, (3R)-3-(3S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid represents a promising building block for drug development due to its stereochemical complexity and functional group diversity. As research continues to uncover new applications for such compounds, their role in advancing medical treatments will likely expand significantly.

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